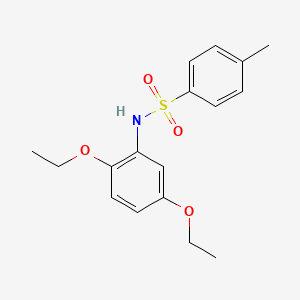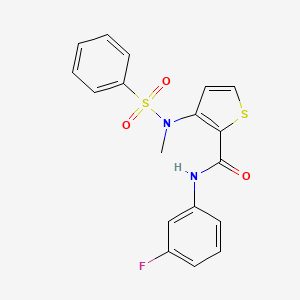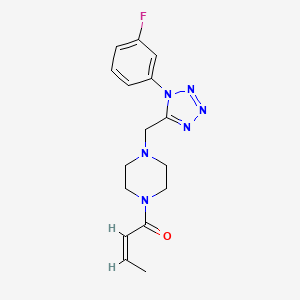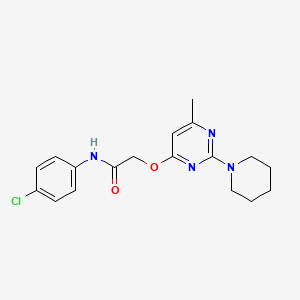![molecular formula C12H16ClNO2 B2386977 N-[3-(benzyloxy)propyl]-2-chloroacetamide CAS No. 13224-02-7](/img/structure/B2386977.png)
N-[3-(benzyloxy)propyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)propyl]-2-chloroacetamide typically involves the reaction of 3-(benzyloxy)propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[3-(benzyloxy)propyl]-2-chloroacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and alcohol.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides, thiols, or ethers depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amide and alcohol.
科学的研究の応用
N-[3-(benzyloxy)propyl]-2-chloroacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics research: It is used as a biochemical reagent for studying protein interactions and modifications.
Medicinal chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biological studies: It is used to investigate the biological activity of various compounds and their interactions with biological targets.
作用機序
The mechanism of action of N-[3-(benzyloxy)propyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of protein function . This covalent modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
N-[3-(benzyloxy)propyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-[3-(benzyloxy)propyl]-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
N-[3-(benzyloxy)propyl]-2-chloroacetamide is unique due to its specific reactivity and stability. The chloro group provides a good balance between reactivity and stability, making it suitable for various chemical reactions and applications . The benzyloxy group also adds to its stability and makes it a versatile reagent in synthetic chemistry .
特性
IUPAC Name |
2-chloro-N-(3-phenylmethoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(15)14-7-4-8-16-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMQMEOYBFCWBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)



![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
![ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate](/img/structure/B2386907.png)
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)

![5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide](/img/structure/B2386915.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine](/img/structure/B2386916.png)

